N'~1~,N'~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide
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Overview
Description
N’~1~,N’~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide is a chemical compound with the molecular formula C18H18N4O2 and a molecular weight of 322.37 g/mol . This compound is known for its unique structure, which includes two phenylethylidene groups attached to an ethanedihydrazide core. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide typically involves the condensation reaction between ethanedihydrazide and two equivalents of an aldehyde, such as benzaldehyde . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide groups to amines.
Substitution: The phenylethylidene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces corresponding oxides or carboxylic acids.
Reduction: Yields amines or hydrazines.
Substitution: Results in substituted phenylethylidene derivatives.
Scientific Research Applications
N’~1~,N’~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’~1~,N’~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide groups can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~2~-bis[(E)-(2,4-dimethylphenyl)methylidene]ethanedihydrazide
- N’~1~,N’~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide
- N’~1~,N’~2~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]ethanedihydrazide
Uniqueness
N’~1~,N’~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide is unique due to its specific phenylethylidene groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications .
Properties
CAS No. |
29816-35-1 |
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Molecular Formula |
C18H18N4O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-1-phenylethylideneamino]oxamide |
InChI |
InChI=1S/C18H18N4O2/c1-13(15-9-5-3-6-10-15)19-21-17(23)18(24)22-20-14(2)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,21,23)(H,22,24)/b19-13+,20-14+ |
InChI Key |
WZTXYSAPKCVHNM-IWGRKNQJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)N/N=C(/C1=CC=CC=C1)\C)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C(=O)NN=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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